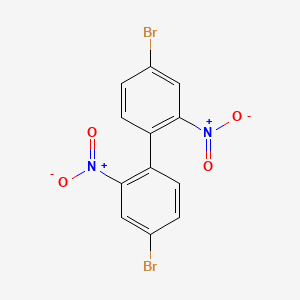

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(4-bromo-2-nitrophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUCYFQYHWKXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434738 | |

| Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91371-12-9 | |

| Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91371-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl is a pivotal intermediate in organic synthesis, bridging the gap between simple precursors and complex, functional molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis via the Ullmann coupling reaction, and an in-depth look at its significant applications in the burgeoning field of organic electronics. Furthermore, this document will explore the broader context of dinitrobiphenyl derivatives, touching upon their potential relevance in medicinal chemistry and drug development, offering a multifaceted perspective for a diverse scientific audience.

Introduction: The Strategic Importance of a Doubly Functionalized Biphenyl

The biphenyl scaffold is a ubiquitous and privileged structure in both materials science and medicinal chemistry. The rotational axis between the two phenyl rings imparts unique conformational properties, while the extended aromatic system offers a platform for a wide range of electronic and biological interactions. This compound distinguishes itself through its specific substitution pattern, which pre-organizes the molecule for subsequent chemical transformations. The two nitro groups at the 2 and 2' positions are not merely electron-withdrawing moieties; their primary role is as precursors to amine functionalities, which can then be cyclized to form heterocyclic structures. The bromine atoms at the 4 and 4' positions provide reactive handles for cross-coupling reactions, allowing for the extension of the molecular framework and the introduction of diverse substituents. This dual functionality makes it a highly valuable building block for the synthesis of complex organic materials.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | |

| Molecular Weight | 402.00 g/mol | |

| CAS Number | 91371-12-9 | |

| Appearance | Pale yellow solid | - |

| Melting Point | 148-150 °C | |

| Solubility | Soluble in hot alcohol, benzene, and acetic acid. Insoluble in water. | - |

Spectroscopic Data:

While a complete, publicly available, and verified set of spectra for this specific compound is not readily consolidated, data for closely related analogs and general knowledge of NMR and IR spectroscopy allow for a confident prediction of its spectral features. Researchers should always confirm the identity of their synthesized material through their own analytical methods.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the restricted rotation around the biphenyl bond caused by the bulky nitro groups. This will likely result in distinct signals for each of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those bonded to bromine and the nitro groups being significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the N-O stretching of the nitro groups (typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) would be expected around m/z 400, with other significant peaks corresponding to the loss of nitro groups and bromine atoms.

Synthesis: The Ullmann Coupling Reaction

The primary and most efficient method for the synthesis of this compound is the Ullmann coupling of 2,5-dibromonitrobenzene.[1] This reaction, a classic in organic chemistry, involves the copper-mediated coupling of two aryl halide molecules.

Reaction Principle and Causality

The Ullmann reaction is believed to proceed through a series of oxidative addition and reductive elimination steps involving copper species.[2] The electron-withdrawing nitro group in the ortho position of the starting material, 2,5-dibromonitrobenzene, activates the C-Br bond towards oxidative addition to the copper catalyst. The high temperatures are necessary to overcome the activation energy of the reaction. Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and intermediates.

Figure 1: Simplified workflow of the Ullmann coupling for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from general Ullmann procedures)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dibromonitrobenzene (1.0 eq) and activated copper powder (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.

Applications in Organic Electronics and Materials Science

The true value of this compound lies in its role as a versatile precursor for advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Synthesis of Carbazole Derivatives

A key transformation of this compound is its conversion to 2,7-dibromo-9H-carbazole. This is typically achieved in a two-step process:

-

Reduction of the Nitro Groups: The nitro groups are reduced to amines using a variety of reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation. This yields 4,4'-dibromo-[1,1'-biphenyl]-2,2'-diamine.

-

Intramolecular Cyclization: The resulting diamine is then cyclized to form the carbazole ring. This can be achieved through various methods, including the Cadogan reaction, which often employs a trivalent phosphorus reagent like triphenylphosphine.

Figure 2: Synthetic pathway from this compound to 2,7-dibromo-9H-carbazole.

The resulting 2,7-dibromo-9H-carbazole is a crucial building block for a wide range of organic electronic materials. The bromine atoms can be further functionalized through cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce various aryl or alkyl groups, tuning the electronic and photophysical properties of the final material. Carbazole-based materials are known for their excellent hole-transporting properties and high thermal stability, making them ideal for use in the hole transport layers (HTLs) and emissive layers (EMLs) of OLEDs.

Precursor to Other Fused Heterocyclic Systems

Beyond carbazoles, the 4,4'-dibromo-[1,1'-biphenyl]-2,2'-diamine intermediate can be used to synthesize other fused heterocyclic systems, such as dibenzosiloles and dibenzoselenophenes, by reacting it with appropriate silicon or selenium reagents.[1] These materials also exhibit interesting electronic properties and have been explored for their potential in organic electronics.

Relevance to Drug Development: An Exploratory Outlook

While this compound itself is not known to have direct therapeutic applications, the broader class of dinitrobiphenyl and carbazole derivatives has garnered significant interest in medicinal chemistry.

Biological Activity of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a wide range of biological activities.[3][4] The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamino intermediates, which can exert cytotoxic effects. This property has been exploited in the development of certain antimicrobial and anticancer agents. Furthermore, some dinitrophenyl derivatives have been investigated for their antioxidant and enzyme inhibitory activities, such as carbonic anhydrase inhibition.[5]

Carbazole Derivatives in Medicinal Chemistry

Carbazole-based compounds have a rich history in drug discovery and are known to possess a diverse array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The planar, electron-rich carbazole scaffold can intercalate with DNA and inhibit enzymes like topoisomerase, making it a promising pharmacophore for the development of novel anticancer agents.[6]

The synthesis of novel carbazole derivatives from this compound provides a platform for medicinal chemists to explore new chemical space. The ability to introduce diverse substituents at the 2, 7, and 9 positions of the carbazole ring allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is an irritant and should be handled in a well-ventilated fume hood while wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a strategically important molecule that serves as a gateway to a diverse range of complex organic compounds. Its well-defined substitution pattern allows for controlled and sequential chemical transformations, making it an invaluable tool for synthetic chemists. Its primary application lies in the synthesis of high-performance organic electronic materials, particularly carbazole derivatives for OLEDs. While its direct role in drug development is not yet established, the biological activities of the broader classes of dinitrobiphenyl and carbazole compounds suggest that derivatives of this versatile intermediate may hold untapped potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to equip researchers and scientists with the knowledge to effectively utilize this key building block in their own research endeavors.

References

- E. S. Taslimi, P., Gulcin, I., & Tumer, F. (2015).

- Oğuztürk, E., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. PubMed Central.

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved from [Link]

- Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Future Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Crystal Structure of 4,4′-Dibromo-. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

OperaChem. (n.d.). Ullmann coupling: the first publication. Retrieved from [Link]

- Faizi, M. S. H., et al. (2017). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. PubMed Central.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- National Institutes of Health. (n.d.).

- ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. Retrieved from [Link]

- Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1'-Biphenyl, 4,4'-dibromo-. Retrieved from [Link]

Sources

- 1. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, a key chemical intermediate in the synthesis of advanced materials. With a focus on its molecular structure, physicochemical properties, and synthetic utility, this document serves as a critical resource for researchers and professionals in organic synthesis, materials science, and drug development. The guide details a robust synthetic protocol for its preparation via an Ullmann coupling reaction and its subsequent transformation into valuable carbazole derivatives through reductive cyclization.

Introduction

This compound is a symmetrically substituted aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its structure, featuring two nitro groups and two bromine atoms on a biphenyl backbone, provides multiple reactive sites for further chemical transformations. The electron-withdrawing nature of the nitro groups and the presence of labile bromine atoms make this molecule a valuable precursor for the synthesis of a variety of complex heterocyclic systems. Notably, it is a well-established intermediate in the production of 2,7-dibromo-9H-carbazole, a core component in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. This guide offers an in-depth exploration of its synthesis, properties, and reactivity, providing a foundation for its application in advanced material and pharmaceutical research.

Molecular Structure and Physicochemical Properties

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and application in various synthetic procedures.

| Property | Value | Source(s) |

| CAS Number | 91371-12-9 | [3][4] |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | [3][4] |

| Molecular Weight | 401.99 g/mol | [3][4] |

| Appearance | Light-yellow powder/crystals | [5] |

| Melting Point | 148 - 150 °C | [4][5] |

| Solubility | Insoluble in water (1.6E-3 g/L at 25 °C, calculated). Soluble in hot alcohol, benzene, and acetic acid. | [3][6] |

| Density | 1.907 ± 0.06 g/cm³ (20 °C, calculated) | [3] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the analysis of closely related compounds, such as 4,4'-dichloro-2,2'-dinitrobiphenyl[1].

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region. A singlet for the proton at the 3 and 3' positions, a doublet for the proton at the 5 and 5' positions, and a doublet for the proton at the 6 and 6' positions. Based on the data for the dichloro-analogue, the chemical shifts are predicted to be in the range of δ 7.2-8.3 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum is anticipated to display six signals corresponding to the unique carbon atoms in the symmetric structure. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the bromine atoms. Based on the dichloro-analogue, the signals are expected in the range of δ 125-148 ppm[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ is expected at m/z 400, 402, and 404 in an approximate 1:2:1 ratio, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

Synthesis via Ullmann Coupling

The most common and efficient method for the synthesis of this compound is the Ullmann coupling reaction of an appropriate halo-nitroaromatic precursor[1][5][7]. This reaction involves the copper-promoted homocoupling of two aryl halide molecules. The synthesis from 2,5-dibromonitrobenzene in dimethylformamide (DMF) is reported to proceed in high yield[1].

Sources

- 1. ossila.com [ossila.com]

- 2. rsc.org [rsc.org]

- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS # 91371-12-9, this compound, 2,2'-Dinitro-4,4'-dibromobiphenyl, 4,4'-Dibromo-2,2'-dinitrobiphenyl - chemBlink [chemblink.com]

- 5. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl (CAS: 91371-12-9)

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, a highly functionalized aromatic compound identified by CAS number 91371-12-9. The strategic placement of its reactive bromine atoms and electron-withdrawing nitro groups makes it a pivotal intermediate in advanced organic synthesis. This document delves into its physicochemical properties, established synthetic protocols, chemical reactivity, and significant applications, particularly in the synthesis of heterocyclic systems for materials science and organic electronics. The content is tailored for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical, field-proven insights into its utility.

Core Molecular Profile and Physicochemical Properties

This compound is a biphenyl derivative characterized by a twisted conformation due to steric hindrance between the nitro groups at the ortho positions (2,2'-). This non-planar structure, combined with the strong electron-withdrawing nature of the dinitro substituents and the reactivity of the dibromo functionalities, defines its chemical behavior and utility as a versatile building block[1][2]. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 91371-12-9 | [2][3] |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | [3][4] |

| Molecular Weight | 401.99 - 402.00 g/mol | [2][5] |

| Appearance | Light-yellow powder/crystals | [2] |

| Melting Point | 145 - 150 °C | [4][5] |

| Solubility | Insoluble in water (1.6E-3 g/L at 25 °C, calculated) | [3] |

| Density | 1.907 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Boiling Point | 452.9 ± 40.0 °C (Predicted) | [4] |

| SMILES String | [O-]c1cc(Br)ccc1-c2ccc(Br)cc2=O | [5] |

| InChI Key | REUCYFQYHWKXPH-UHFFFAOYSA-N | [5] |

Synthesis: The Ullmann Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the copper-catalyzed Ullmann coupling reaction. This one-step process utilizes the readily available precursor, 2,5-dibromonitrobenzene[1][2].

Causality of Experimental Design:

-

Reactant Choice: 2,5-dibromonitrobenzene is an ideal starting material. The nitro group activates the bromine atom at the adjacent position (C2) towards coupling, while the bromine at C5 is less reactive under these conditions and remains in the final product at the desired 4 and 4' positions.

-

Catalyst: Copper powder is the classic and cost-effective catalyst for Ullmann reactions, facilitating the formation of the critical C-C bond between the two aromatic rings.

-

Solvent: N,N-Dimethylformamide (DMF) is used as a high-boiling, polar aprotic solvent. Its polarity helps in dissolving the reactants and intermediates, while its ability to coordinate with the copper catalyst facilitates the reaction at the required temperature (125 °C)[6].

Caption: Ullmann coupling synthesis workflow.

Detailed Experimental Protocol

The following protocol is synthesized from literature procedures[6].

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 2,5-dibromonitrobenzene (14.1 g, 50 mmol) in 55 mL of N,N-dimethylformamide (DMF) in a suitable reaction flask.

-

Catalyst Addition: Add copper powder (7.0 g, 109 mmol) to the solution.

-

Heating: Heat the reaction mixture to 125 °C and stir vigorously for 1 hour.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove the solid residue.

-

Extraction: Wash the solid residue with a suitable amount of toluene to ensure all the product is dissolved in the filtrate.

-

Purification (Crude): Combine the filtrates and remove the solvents via distillation under reduced pressure to obtain the crude product.

-

Purification (Final): Purify the crude solid by silica gel column chromatography using a petroleum ether and dichloromethane mixture (e.g., 4:1 v/v) as the eluent. This yields the final product as a yellow solid with a reported yield of up to 91%[6].

-

Validation: Confirm the product's identity and purity using techniques such as ¹H NMR spectroscopy[6].

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its functional groups. The nitro groups can be readily reduced to amines, and the bromo groups can participate in various cross-coupling reactions.

Reduction to Diamine Intermediate

The most significant subsequent reaction is the reduction of the two nitro groups to form 4,4'-dibromobiphenyl-2,2'-diamine . This transformation is critical as it creates a precursor for building complex heterocyclic structures[2]. Standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation are effective for this purpose.

Gateway to Fused Heterocyclic Systems

The resulting 4,4'-dibromobiphenyl-2,2'-diamine is an exceptionally useful intermediate for synthesizing fused heterocyclic rings[2]. The dual amine functionalities are perfectly positioned for intramolecular cyclization reactions. This pathway is the primary route to important molecular scaffolds, including:

-

Carbazoles: Intramolecular ring closure of the diamine leads to the formation of a carbazole core. The 2,7-dibromo-9H-carbazole derivative is a particularly valuable building block for organic electronic materials[2].

-

Dibenzosiloles and Dibenzoselenophenes: The diamine can be reacted with appropriate silicon or selenium reagents to form other fused five-membered ring systems, expanding the library of available materials for research[2].

These transformations highlight the compound's role as a gateway to highly functionalized molecules essential for developing advanced materials[1].

Caption: Key synthetic transformations.

Applications in Research and Development

The derivatives of this compound are at the forefront of materials science research.

-

Organic Electronics (OLEDs): Carbazole derivatives synthesized from this intermediate are widely used in Organic Light-Emitting Diodes (OLEDs) as host materials or as components of thermally activated delayed fluorescence (TADF) emitters. For instance, emitters based on a 9-phenyl-9-phosphafluorene oxide (PhFlOP) moiety, derived from this biphenyl precursor, have achieved outstanding electroluminescence performance with external quantum efficiencies reaching up to 23.3%[2].

-

Semiconductor Intermediates: It is classified as a key semiconductor synthesis intermediate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[2].

-

Fine Chemical Synthesis: The compound serves as a versatile precursor for a wide range of organic molecules, making it valuable in the broader fine chemical industry[1][4].

-

Potential Pharmaceutical and Agrochemical Applications: As a highly functionalized aromatic compound, it is explored as a key intermediate in the synthesis of certain drugs and agrochemicals like pesticides and herbicides, where its unique structure can contribute to biological activity[4].

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The following information is compiled from safety data sheets.

-

GHS Hazard Classification:

-

Hazard Statements (H-codes):

-

Precautionary Statements (P-codes):

-

P273: Avoid release to the environment.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6]

-

-

Storage: Store sealed in a dry, room temperature environment in a well-ventilated place[4][7].

Conclusion

This compound is more than a simple chemical compound; it is a strategic enabler for innovation in materials science and organic synthesis. Its well-defined synthetic pathway and the versatile reactivity of its functional groups provide chemists with a reliable and powerful tool for constructing complex molecular architectures. From high-efficiency OLEDs to novel semiconductor materials, the derivatives of this biphenyl intermediate are crucial for developing next-generation technologies. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for any researcher looking to leverage its significant potential.

References

-

The Versatility of Biphenyl Derivatives: Synthesis and Applications of 4,4'-Dibromo-2,2'-dinitrobiphenyl . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cas 91371-12-9, 4,4'-dibroMo-2,2'-dinitrobiphenyl . lookchem. [Link]

-

This compound | C12H6Br2N2O4 | CID 10046648 . PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. CAS # 91371-12-9, this compound, 2,2'-Dinitro-4,4'-dibromobiphenyl, 4,4'-Dibromo-2,2'-dinitrobiphenyl - chemBlink [chemblink.com]

- 4. lookchem.com [lookchem.com]

- 5. 4,4 -Dibromo-2,2 -dinitrobiphenyl 97 91371-12-9 [sigmaaldrich.com]

- 6. 4,4'-dibroMo-2,2'-dinitrobiphenyl | 91371-12-9 [m.chemicalbook.com]

- 7. 91371-12-9|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl is a key chemical intermediate whose strategic placement of functional groups—two bromine atoms and two nitro groups on a biphenyl scaffold—makes it a highly valuable precursor in the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the nitro groups and the reactivity of the bromine atoms open up diverse synthetic pathways, particularly in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this important compound, with a focus on practical, field-proven insights for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 91371-12-9 | [1][2] |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | [1][2] |

| Molecular Weight | 401.99 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Melting Point | 148-150 °C | [1] |

| Purity | >98% (as determined by ¹H NMR) | [1] |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the Ullmann coupling reaction of 2,5-dibromonitrobenzene.[1][3] This copper-catalyzed homocoupling reaction provides the target biphenyl in high yield.

Logical Framework for the Ullmann Coupling Synthesis

Caption: Ullmann coupling synthesis of the target compound.

Detailed Experimental Protocol: Ullmann Coupling

This protocol is adapted from established procedures for Ullmann coupling reactions.[3][4]

Materials:

-

2,5-Dibromonitrobenzene

-

Copper powder

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,5-dibromonitrobenzene (14.1 g, 50 mmol) in 55 mL of N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add copper powder (7.0 g, 109 mmol) to the solution.

-

Heat the reaction mixture to 125°C and stir for 1 hour.[3]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the copper residue. Wash the solid residue with a suitable amount of toluene to ensure all the product is dissolved in the filtrate.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane (4:1, v/v) as the eluent.[3]

-

Evaporation of the solvent from the collected fractions will yield the pure this compound as a yellow solid. A yield of 91% has been reported for this procedure.[3]

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for ensuring its purity and for subsequent applications. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR (in CDCl₃):

-

A singlet (or a narrow multiplet) for the two equivalent protons at the 3 and 3' positions.

-

A doublet for the two equivalent protons at the 5 and 5' positions.

-

A doublet for the two equivalent protons at the 6 and 6' positions.

The chemical shifts are expected in the aromatic region (7.0-8.5 ppm).

Predicted ¹³C NMR (in CDCl₃): Six distinct signals are expected for the carbon atoms of the biphenyl backbone, corresponding to the chemically non-equivalent carbons. The carbons attached to the nitro groups will be significantly downfield.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the nitro groups and the aromatic C-H and C-Br bonds.

Expected FT-IR Peaks:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric NO₂ stretching: ~1530-1500 cm⁻¹

-

Symmetric NO₂ stretching: ~1350-1330 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 402, showing the characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1).

-

Fragmentation: Loss of NO₂ groups (m/z -46) and bromine atoms (m/z -79/81) are expected to be major fragmentation pathways.

Key Chemical Transformations and Applications

The true utility of this compound lies in its role as a precursor to more complex and functional molecules. A pivotal transformation is the reduction of the nitro groups to form 4,4'-dibromobiphenyl-2,2'-diamine.[1]

Reduction to 4,4'-dibromobiphenyl-2,2'-diamine

The reduction of the dinitro compound to the corresponding diamine is a critical step for the synthesis of various heterocyclic compounds. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or iron in acidic media.

Logical Flow of Reduction and Subsequent Cyclization

Caption: Key transformations of the title compound.

Detailed Experimental Protocol: Reduction of Nitro Groups

This protocol is a general method for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend this compound in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,4'-dibromobiphenyl-2,2'-diamine.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Materials Science and Drug Development

The derivatives of this compound, particularly the diamine, are instrumental in the synthesis of advanced materials and potential therapeutic agents.

-

Organic Light-Emitting Diodes (OLEDs): The resulting 4,4'-dibromobiphenyl-2,2'-diamine is a key precursor for the synthesis of carbazole derivatives.[1] These carbazole-based materials are widely used as host materials in phosphorescent OLEDs due to their high triplet energy and good charge-transporting properties.

-

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): The biphenyl core and its derivatives can be incorporated into conjugated polymers for use in OFETs and OPVs.[1] The ability to further functionalize the bromine atoms via cross-coupling reactions allows for the fine-tuning of the electronic properties of these materials.

-

Fused Heterocyclic Systems: The diamine intermediate is also used to synthesize other fused heterocyclic rings like dibenzosiloles and dibenzoselenophenes, which are of interest in materials science.[1]

-

Drug Development: The biphenyl scaffold is a common motif in many biologically active molecules. The functional handles on this compound allow for its use as a starting material in the synthesis of complex molecules with potential therapeutic applications.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward synthesis via the Ullmann coupling and the diverse reactivity of its functional groups make it an attractive starting material for a wide range of applications, from advanced electronic materials to complex pharmaceutical targets. This guide has provided a comprehensive overview of its synthesis, characterization, and key transformations, offering a valuable resource for researchers in both academia and industry.

References

Sources

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, a key chemical intermediate in the synthesis of advanced materials and heterocyclic compounds. The guide delves into the historical context of its synthesis, rooted in the foundational Ullmann coupling reaction, and presents a detailed, field-proven protocol for its preparation from 2,5-dibromonitrobenzene. Furthermore, it explores the compound's critical application in the synthesis of 2,7-dibromocarbazole via the Cadogan cyclization, a process of significant interest in the development of organic electronics. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for the successful synthesis and utilization of this versatile biphenyl derivative.

Historical Perspective and Discovery Context

The story of this compound is intrinsically linked to the broader history of biaryl synthesis, a cornerstone of organic chemistry. The development of methods to form carbon-carbon bonds between aromatic rings has been pivotal for creating complex molecules for pharmaceuticals, agrochemicals, and materials science.

The foundational chemistry that enables the synthesis of this and related compounds is the Ullmann reaction , first reported by Fritz Ullmann and J. Bielecki in 1901. This reaction demonstrated the groundbreaking use of copper to mediate the coupling of two aryl halides, a significant advancement in the field of C-C bond formation. The original Ullmann condensation involved harsh conditions, often requiring high temperatures and stoichiometric amounts of copper. However, it opened the door for the synthesis of a vast array of symmetrical and unsymmetrical biaryl compounds.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the Ullmann coupling methodology. The presence of electron-withdrawing nitro groups on the aryl halide precursor is known to facilitate the reaction, making the coupling of a dihalonitrobenzene derivative a feasible and effective synthetic strategy. The primary synthetic route, the Ullmann coupling of 2,5-dibromonitrobenzene, has become the standard method for its preparation.

Synthesis of this compound

The most reliable and widely cited method for the synthesis of this compound is the copper-mediated Ullmann homocoupling of 2,5-dibromonitrobenzene.

Reaction Principle and Causality

The Ullmann reaction, in this context, involves the reductive coupling of the C-Br bond at the 2-position of two molecules of 2,5-dibromonitrobenzene, promoted by finely divided copper powder. The electron-withdrawing nitro group at the ortho position to the bromine atom activates the aryl halide towards the coupling reaction. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), which helps to solubilize the reactants and the copper salts formed during the reaction. The high temperature provides the necessary activation energy for the C-C bond formation.

Diagram 1: Synthesis of this compound via Ullmann Coupling

Caption: Ullmann homocoupling of 2,5-dibromonitrobenzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Ullmann coupling reactions.[1]

Materials:

-

2,5-Dibromonitrobenzene (50 mmol, 14.1 g)

-

Copper powder (109 mmol, 7.0 g)

-

N,N-Dimethylformamide (DMF), anhydrous (55 mL)

-

Toluene

-

Petroleum ether

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dibromonitrobenzene (14.1 g, 50 mmol) and N,N-dimethylformamide (55 mL).

-

Addition of Copper: While stirring the solution under a nitrogen atmosphere, add copper powder (7.0 g, 109 mmol).

-

Reaction: Heat the reaction mixture to 125°C and maintain this temperature with vigorous stirring for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the copper residues.

-

Extraction: Wash the solid residue thoroughly with a suitable amount of toluene to ensure all the product is dissolved in the filtrate.

-

Purification:

-

Combine the filtrate and the toluene washings.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether and dichloromethane mixture (e.g., 4:1 v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield a yellow solid.

-

Expected Yield: ~91%

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 91371-12-9 | [1][2] |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | [1][2] |

| Molecular Weight | 401.99 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 148-150 °C | [2] |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show three distinct signals for the aromatic protons on each ring, likely as a doublet, a doublet of doublets, and another doublet, due to the unsymmetrical substitution pattern of each phenyl ring.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, in addition to the signals for the carbon atoms attached to the nitro and bromo groups, and the carbons of the biphenyl linkage.

Applications in Organic Synthesis: Synthesis of 2,7-Dibromocarbazole

A primary and significant application of this compound is as a precursor for the synthesis of 2,7-dibromocarbazole.[2] This is achieved through a reductive cyclization reaction known as the Cadogan reaction . Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.

The Cadogan Reaction: Principle and Mechanism

The Cadogan reaction involves the deoxygenation of a nitro group, typically by a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or a trialkyl phosphite, to form a nitrene intermediate. In the case of 2,2'-dinitrobiphenyls, the two nitro groups are reduced and the resulting dinitrene undergoes a cyclization to form the carbazole ring system. This reaction provides an efficient route to carbazoles from readily available nitroaromatic compounds.

Diagram 2: Synthesis of 2,7-Dibromocarbazole via Cadogan Cyclization

Caption: Cadogan cyclization of the title compound to 2,7-dibromocarbazole.

Detailed Experimental Protocol for 2,7-Dibromocarbazole

This protocol is based on established procedures for the Cadogan cyclization of dinitrobiphenyls.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

o-Dichlorobenzene (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in o-dichlorobenzene.

-

Reagent Addition: Add an excess of triphenylphosphine (typically 2.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 180°C and maintain this temperature with stirring for approximately 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The product can be isolated by precipitation upon addition of a non-polar solvent or by removal of the high-boiling solvent under reduced pressure.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 2,7-dibromocarbazole.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via the Ullmann coupling is a robust and high-yielding process. The strategic placement of the bromo and nitro substituents makes it an ideal precursor for the synthesis of functionalized carbazole derivatives through the Cadogan cyclization. This guide has provided the historical context, detailed synthetic protocols, and key applications of this compound, offering a solid foundation for its use in research and development. Further investigation into its spectroscopic properties would be a valuable addition to the scientific literature.

References

-

Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

-

Fanta, P. E. The Ullmann Synthesis of Biaryls. Synthesis1974 , 9-21. [Link]

-

Cadogan, J. I. G. A convenient new method for the preparation of carbazoles. J. Chem. Soc., 1962 , 4257-4258. [Link]

Sources

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl is a symmetrically substituted aromatic compound of significant interest in synthetic organic chemistry. Its rigid biphenyl core, adorned with strategically placed electron-withdrawing nitro groups and reactive bromine atoms, makes it a versatile intermediate for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and key applications, with a particular focus on its role as a precursor to carbazole derivatives used in materials science and drug discovery.

Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of this compound are crucial for its correct identification and handling in a laboratory setting.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

-

Synonyms: 2,2'-Dinitro-4,4'-dibromobiphenyl, 4,4'-Dibromo-2,2'-dinitrobiphenyl[1]

-

CAS Number: 91371-12-9

-

Molecular Formula: C₁₂H₆Br₂N₂O₄

-

Molecular Weight: 401.99 g/mol [1]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for selecting appropriate solvents and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 145-150 °C | [2] |

| Solubility | Insoluble in water (1.6E-3 g/L at 25 °C, calculated) | [1] |

| Density | 1.907 ± 0.06 g/cm³ (20 °C, 760 Torr, calculated) | [1] |

Synthesis and Mechanism

The primary and most efficient method for synthesizing this compound is the Ullmann coupling reaction. This classic organometallic reaction provides a direct route to symmetrical biaryl compounds.

The Ullmann Coupling Reaction

The Ullmann reaction involves the copper-catalyzed homocoupling of an aryl halide. In the case of this compound, the starting material is 2,5-dibromonitrobenzene. The electron-withdrawing nitro group activates the aryl bromide towards the coupling reaction.

Sources

Theoretical Perspectives on the Molecular Structure of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

An In-Depth Technical Guide

Introduction

Substituted biphenyls represent a cornerstone class of organic compounds, demonstrating significant utility across diverse scientific domains, including materials science, pharmaceuticals, and as crucial industrial intermediates.[1] Their unique structural, electronic, and chemical properties are intrinsically linked to the nature and position of substituents on the biphenyl scaffold. Within this class, 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl is a molecule of considerable interest, primarily serving as a key precursor in the synthesis of advanced materials such as carbazoles, dibenzosiloles, and dibenzoselenophenes.[2]

The chemical reactivity and physical properties of this molecule are governed by its three-dimensional conformation. The presence of bulky nitro groups at the ortho (2,2') positions relative to the inter-ring C-C bond introduces significant steric hindrance. This repulsion forces the two phenyl rings to twist out of planarity, creating a non-zero dihedral angle. Understanding the precise nature of this torsional angle, along with other geometric and electronic parameters, is paramount for predicting the molecule's behavior in synthetic transformations and its properties in downstream applications.

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the molecular structure of this compound. We will delve into the causality behind computational choices, present predicted structural data, and discuss the electronic landscape of the molecule, offering a robust theoretical foundation for researchers in organic synthesis and materials development.

Core Principles of Computational Investigation

To accurately model the molecular structure of substituted biphenyls, Density Functional Theory (DFT) has emerged as the predominant computational tool.[3][4] DFT offers an optimal balance between computational efficiency and accuracy for molecules of this size, making it the method of choice for geometry optimization and electronic property calculation.

Causality of Method Selection: Functional and Basis Set

The reliability of DFT calculations hinges on the judicious selection of the functional and the basis set.

-

The Functional: The functional approximates the exchange-correlation energy, a complex term accounting for quantum mechanical effects. For biphenyl derivatives, the B3LYP hybrid functional is a well-established and widely successful choice for optimizing geometries and calculating electronic properties.[3][4] However, for a nuanced understanding of the subtle forces governing the torsional barrier—the energy required to rotate the phenyl rings—functionals that incorporate dispersion corrections are increasingly vital. Attractive dispersive forces can significantly influence the stability of both ground and transition states.[4][5][6] Therefore, functionals like B3LYP-D3 or B97-D are often benchmarked and can yield more accurate torsional energy profiles.[7]

-

The Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For quantitative predictions, particularly for energy barriers and subtle geometric parameters, large triple-ζ basis sets supplemented with polarization and/or diffuse functions (e.g., 6-311+G(d,p)) are strongly recommended.[4][5] These larger basis sets provide the necessary flexibility to accurately describe the electron distribution around the atoms, especially the electronegative nitro groups and the large bromine atoms.

Experimental Workflow: A Theoretical Approach

The theoretical investigation of this compound follows a systematic, multi-step protocol to ensure the results are both accurate and physically meaningful.

Step-by-Step Computational Protocol

-

Initial Structure Generation: A 3D model of the molecule is constructed using standard bond lengths and angles. The initial dihedral angle is set to an estimated value, acknowledging the expected non-planar conformation.

-

Geometry Optimization: A full geometry optimization is performed using the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy. This optimized structure represents the most stable conformation of the molecule in the gas phase.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is executed. This serves a critical dual purpose:

-

Conformational Analysis (Potential Energy Surface Scan): To understand the rotational dynamics around the central C-C bond, a relaxed potential energy surface (PES) scan is conducted. This involves systematically varying the C(2)-C(1)-C(1')-C(2') dihedral angle in defined increments (e.g., 10-15 degrees) and performing a constrained optimization at each step. The resulting plot of energy versus dihedral angle reveals the rotational energy barrier.

-

Electronic Property Calculation: Using the optimized minimum-energy geometry, single-point energy calculations are performed to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of a Molecular Electrostatic Potential (MEP) map.[3]

Caption: Standard computational workflow for theoretical molecular structure analysis.

Results and Discussion: The Structure of this compound

The theoretical calculations provide a detailed picture of the molecule's geometry and electronic nature.

Key Structural Parameter: The Dihedral Angle

Caption: Causality of the non-planar structure in the title compound.

Predicted Molecular Geometry

The optimized geometry reveals specific bond lengths and angles influenced by the electronic nature of the substituents. The electron-withdrawing nitro groups pull electron density from the aromatic rings, which can slightly alter C-C bond lengths within the rings compared to unsubstituted biphenyl.

| Parameter | Predicted Value Range | Rationale |

| Inter-ring Dihedral Angle | 70° - 90° | Minimization of steric repulsion between ortho-nitro groups. |

| C-N Bond Length | ~1.46 - 1.48 Å | Typical single bond character, slightly shortened by conjugation. |

| N-O Bond Length | ~1.22 - 1.24 Å | Characteristic of nitro group double bond character. |

| C-Br Bond Length | ~1.89 - 1.91 Å | Standard value for a C(sp²)-Br bond. |

| Inter-ring C-C Bond Length | ~1.48 - 1.50 Å | Slightly elongated due to steric hindrance and ring twisting. |

Note: These values are typical estimates from DFT calculations on similar systems and may vary slightly based on the specific functional and basis set used.

Electronic Properties: HOMO, LUMO, and MEP Analysis

The electronic structure is critical to understanding the molecule's reactivity.

-

Frontier Molecular Orbitals (HOMO-LUMO): The presence of two strong electron-withdrawing nitro groups is predicted to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted biphenyl.[3] The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A relatively large gap would suggest high kinetic stability, consistent with its use as a stable synthetic intermediate. The electron density of the HOMO is expected to be distributed across the biphenyl framework, while the LUMO is likely to be localized more significantly on the nitro groups, indicating these are the probable sites for nucleophilic attack or reduction.

-

Molecular Electrostatic Potential (MEP): An MEP map would visually confirm the electronic landscape. It is expected to show highly negative potential (red/yellow regions) localized around the oxygen atoms of the nitro groups, highlighting them as centers of high electron density and sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) would be found around the hydrogen atoms of the aromatic rings. This charge distribution is fundamental to its role as an intermediate in reactions like the Cadogan cyclization to form carbazoles, which involves reductive cyclization.[2]

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory, provide indispensable insights into the molecular structure of this compound. The computational analysis definitively establishes a highly non-planar conformation, characterized by a large inter-ring dihedral angle. This twisted geometry is a direct consequence of the severe steric hindrance imposed by the ortho-nitro substituents.

This structural understanding, coupled with the analysis of the molecule's electronic properties, rationalizes its stability and reactivity as a synthetic intermediate. The predicted charge distribution and frontier orbital characteristics provide a solid theoretical basis for its successful application in the synthesis of complex heterocyclic systems. The methodologies outlined in this guide represent a robust and validated approach for the in-silico characterization of complex organic molecules, empowering researchers in drug development and materials science to predict and understand molecular behavior with high fidelity.

References

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Journal of Engineering and Applied Sciences, 11(1), 1-6.

-

Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(15), 2495-2506. [Link]

- Royal Society of Chemistry. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry.

-

ResearchGate. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. [Link]

-

Semantic Scholar. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. [Link]

-

Novina, J. J., et al. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(2), o389. [Link]

-

ResearchGate. (2012). 4,4'-Dibromo-2-nitro-biphenyl. [Link]

-

PubChem. This compound. [Link]

-

Meany, J. E., et al. (2015). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione (BrHBQBr). Acta Crystallographica Section E: Crystallographic Communications, 71(12), 1454-1456. [https://www.researchgate.net/publication/285584857_Crystal_structure_of_44'-dibromo-2'5'-dimethoxy-11'-biphenyl]-25-dione_BrHBQBr]([Link])

-

Ramachandran, R., et al. (2021). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 920–924. [Link]

-

Indian Journal of Chemistry. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. oaji.net [oaji.net]

- 4. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Electronic properties of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl.

An In-depth Technical Guide to the Electronic Properties of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

This compound is a halogenated and nitrated aromatic compound with the chemical formula C₁₂H₆Br₂N₂O₄.[1] While seemingly a simple biphenyl derivative, its true value lies in its strategic arrangement of functional groups. The presence of strong electron-withdrawing dinitro groups at the 2,2'-positions and reactive bromo groups at the 4,4'-positions makes it a highly versatile intermediate in the synthesis of advanced organic materials.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, delves into the core electronic properties of this molecule, explains the causality behind its behavior, and provides validated methodologies for its characterization. Its utility as a precursor for complex heterocyclic systems like carbazoles and its role in the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics underscores the importance of a deep understanding of its electronic architecture.[1][3]

Molecular Structure and Its Electronic Implications

The electronic properties of an organic molecule are intrinsically linked to its three-dimensional structure. In this compound, the substituents on the biphenyl core dictate its conformation and charge distribution.

-

Steric Hindrance and Torsional Angle: The nitro groups at the 2 and 2' positions (ortho to the inter-ring bond) create significant steric hindrance. This forces the two phenyl rings to twist out of planarity, resulting in a large dihedral (torsional) angle between them. A crystallographic study of the closely related compound, 4,4′-Dibromo-2-nitrobiphenyl, revealed a dihedral angle of 55.34°.[4] This twisting is critical as it disrupts the π-conjugation across the biphenyl system, which in turn influences the energy levels of the frontier molecular orbitals.

-

Influence of Electron-Withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive effect (pulling electron density through the sigma bonds) and the mesomeric (resonance) effect. This has a profound impact on the electronic landscape of the molecule:

The bromine atoms (-Br) also contribute, primarily through an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Their key role, however, is to provide reactive sites for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of larger, more complex conjugated systems.[2]

Caption: Molecular structure of this compound.

Characterization of Electronic Properties: A Validated Workflow

To harness the full potential of this molecule, a precise characterization of its electronic properties is essential. A synergistic approach combining computational modeling with experimental validation provides the most comprehensive understanding.

Caption: Integrated workflow for electronic property characterization.

Table 1: Methodologies and Their Outputs

| Methodology | Core Principle | Key Outputs |

| Density Functional Theory (DFT) | Quantum mechanical modeling to predict the electronic structure of molecules.[7] | Optimized geometry, HOMO/LUMO energy levels, electrostatic potential map. |

| Cyclic Voltammetry (CV) | Electrochemical method to measure the redox potentials of a molecule in solution.[8] | Onset oxidation (E_ox) and reduction (E_red) potentials. |

| UV-Visible Spectroscopy | Measures the absorption of light by a molecule to identify electronic transitions.[9] | Absorption maximum (λ_max), absorption onset, and optical bandgap (E_g_opt). |

Experimental & Computational Protocols

-

Molecule Construction: Build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G* basis set. This step is crucial to accurately model the dihedral angle.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Data Extraction:

-

The HOMO-LUMO gap (E_gap) is calculated as E_LUMO - E_HOMO. A smaller gap generally indicates higher chemical reactivity.[5]

-

Visualize the HOMO and LUMO to understand the distribution of electron density involved in electronic transitions.

-

Generate an electrostatic potential map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

-

Solution Preparation: Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., degassed dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a standard three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Internal Reference: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

Measurement:

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Scan the potential anodically to measure the oxidation potential and cathodically for the reduction potential. A typical scan rate is 100 mV/s.[10]

-

-

Data Analysis:

-

Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

-

Reference the potentials against the Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺).

-

Estimate the HOMO and LUMO energy levels using the empirical formulas:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., dichloromethane, hexane, or acetonitrile).

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Use a matched cuvette containing only the solvent as a blank reference.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max).

-

Determine the absorption onset (λ_onset) from the edge of the lowest energy absorption band.

-

Calculate the optical bandgap (E_g_opt) using the formula:

-

E_g_opt (eV) = 1240 / λ_onset (nm)

-

-

Applications in Advanced Materials

The electronic properties of this compound make it an excellent precursor for materials in organic electronics.[1][11] The low-lying HOMO and LUMO levels, a consequence of the dinitro substitution, are desirable for creating materials with high electron affinity and good stability against oxidation.

For instance, after converting the nitro groups to an amine and subsequent cyclization to form a carbazole, the resulting 2,7-dibromocarbazole core inherits a modified electronic structure.[1] This carbazole derivative can then be further functionalized at the bromine positions to tune the HOMO-LUMO gap, influencing the emission color in OLEDs or optimizing energy level alignment in organic solar cells.[3] Derivatives of this molecule have been used to create Thermally Activated Delayed Fluorescence (TADF) emitters that achieved outstanding external quantum efficiencies of up to 23.3%.[1]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 7. researchgate.net [researchgate.net]

- 8. A cyclic voltammetric study of some 4-substituted Benzene-1,2-diols | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. abechem.com [abechem.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl: Reactivity and Chemical Stability

Introduction: A Versatile Building Block for Advanced Materials and Bioactive Molecules

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl is a synthetically valuable aromatic compound characterized by a biphenyl core functionalized with two bromine atoms and two nitro groups. This unique substitution pattern, featuring both electron-withdrawing nitro groups and reactive bromine atoms, renders it an important intermediate in organic synthesis. Its utility is most prominently demonstrated in the synthesis of carbazole derivatives, a class of compounds with significant applications in the development of organic light-emitting diodes (OLEDs) and as scaffolds for bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, stability, and synthetic applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are central to its reactivity and stability. The presence of bulky nitro groups at the ortho positions (2 and 2') of the biphenyl linkage forces a twisted conformation, where the two phenyl rings are not coplanar. This dihedral angle significantly influences the molecule's electronic and physical properties.

| Property | Value | Source |

| Chemical Formula | C₁₂H₆Br₂N₂O₄ | |

| Molecular Weight | 402.00 g/mol | |

| CAS Number | 91371-12-9 | |

| Appearance | Solid | |

| Melting Point | 145-150 °C |

Synthesis and Purification

The primary route for the synthesis of this compound is through the Ullmann coupling of a suitable precursor, 2,5-dibromonitrobenzene.[1] The Ullmann reaction is a classic method for the formation of biaryl compounds, involving the copper-catalyzed reductive coupling of aryl halides.[2]

Experimental Protocol: Ullmann Coupling Synthesis

This protocol is adapted from established procedures for the synthesis of dinitrobiphenyls.[3][4][5]

Materials:

-

2,5-dibromonitrobenzene

-

Copper powder (activated)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Sodium chloride (NaCl) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromonitrobenzene and anhydrous DMF.

-

Add activated copper powder to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the copper residue. Wash the residue with DMF.

-

Pour the filtrate into a beaker containing ice-water to precipitate the crude product.

-